XLogP3 Lipophilicity: Fluoromethyl Reduces logP by 0.5 Units vs. Chloromethyl Analog
The computed XLogP3 of 1-bromo-3-(fluoromethyl)-5-iodobenzene is 3.4 , whereas the direct chloromethyl analog, 1-bromo-3-chloro-5-iodobenzene, exhibits an XLogP3 of 3.9 [1]. This ΔXLogP3 of –0.5 log units reflects the well-established ability of fluorine substitution to reduce lipophilicity relative to chlorine, without introducing the strong electron-withdrawing character or metabolic liability of a trifluoromethyl group.
| Evidence Dimension | XLogP3 (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 1-Bromo-3-chloro-5-iodobenzene: XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = –0.5 (target is 0.5 log units less lipophilic) |
| Conditions | XLogP3 algorithm v3.0 (PubChem and vendor computed values) |
Why This Matters
A 0.5 log unit reduction in lipophilicity can significantly improve aqueous solubility, reduce plasma protein binding, and mitigate hERG-related cardiotoxicity risk in lead optimization—making the fluoromethyl-bearing compound the preferred building block when downstream ADME properties are critical.
- [1] PubChem. 1-Bromo-3-chloro-5-iodobenzene. XLogP3 = 3.9. Accessed May 2026. View Source
